Cas no 2021737-05-1 (4-(propan-2-yl)oxolane-3-thiol)

4-(Propan-2-yl)oxolane-3-thiol is a sulfur-containing heterocyclic compound featuring a tetrahydrofuran (oxolane) backbone with a thiol functional group at the 3-position and an isopropyl substituent at the 4-position. This structure imparts unique reactivity, particularly in thiol-based conjugation and nucleophilic addition reactions. The compound is of interest in organic synthesis and pharmaceutical research due to its potential as a building block for thioether linkages or as a chiral intermediate. Its oxolane ring enhances solubility in polar aprotic solvents, while the thiol group offers versatility in functionalization. Careful handling is advised due to the thiol's sensitivity to oxidation and potential odor.
4-(propan-2-yl)oxolane-3-thiol structure
2021737-05-1 structure
Product name:4-(propan-2-yl)oxolane-3-thiol
CAS No:2021737-05-1
MF:C7H14OS
MW:146.250461101532
CID:5982190
PubChem ID:165748084

4-(propan-2-yl)oxolane-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 4-(propan-2-yl)oxolane-3-thiol
    • 2021737-05-1
    • EN300-1288990
    • Inchi: 1S/C7H14OS/c1-5(2)6-3-8-4-7(6)9/h5-7,9H,3-4H2,1-2H3
    • InChI Key: VFACIJJQHQBIPS-UHFFFAOYSA-N
    • SMILES: SC1COCC1C(C)C

Computed Properties

  • Exact Mass: 146.07653624g/mol
  • Monoisotopic Mass: 146.07653624g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 92.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 10.2Ų
  • XLogP3: 1.8

4-(propan-2-yl)oxolane-3-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1288990-250mg
4-(propan-2-yl)oxolane-3-thiol
2021737-05-1
250mg
$774.0 2023-10-01
Enamine
EN300-1288990-500mg
4-(propan-2-yl)oxolane-3-thiol
2021737-05-1
500mg
$809.0 2023-10-01
Enamine
EN300-1288990-50mg
4-(propan-2-yl)oxolane-3-thiol
2021737-05-1
50mg
$707.0 2023-10-01
Enamine
EN300-1288990-100mg
4-(propan-2-yl)oxolane-3-thiol
2021737-05-1
100mg
$741.0 2023-10-01
Enamine
EN300-1288990-1000mg
4-(propan-2-yl)oxolane-3-thiol
2021737-05-1
1000mg
$842.0 2023-10-01
Enamine
EN300-1288990-1.0g
4-(propan-2-yl)oxolane-3-thiol
2021737-05-1
1g
$0.0 2023-06-07
Enamine
EN300-1288990-2500mg
4-(propan-2-yl)oxolane-3-thiol
2021737-05-1
2500mg
$1650.0 2023-10-01
Enamine
EN300-1288990-5000mg
4-(propan-2-yl)oxolane-3-thiol
2021737-05-1
5000mg
$2443.0 2023-10-01
Enamine
EN300-1288990-10000mg
4-(propan-2-yl)oxolane-3-thiol
2021737-05-1
10000mg
$3622.0 2023-10-01

Additional information on 4-(propan-2-yl)oxolane-3-thiol

4-(Propan-2-yl)oxolane-3-thiol: A Comprehensive Overview

The compound with CAS No 2021737-05-1, commonly referred to as 4-(propan-2-yl)oxolane-3-thiol, is a sulfur-containing heterocyclic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound, also known as thiolane derivative, belongs to the class of thiols, which are organic compounds containing a sulfur atom bonded to a hydroxyl group (-SH). The presence of the thiol group in 4-(propan-2-yl)oxolane-3-thiol imparts it with reactivity and versatility, making it a valuable molecule in both academic research and industrial applications.

4-(Propan-2-yl)oxolane-3-thiol is structurally characterized by a five-membered ring system, where the sulfur atom is positioned at the third carbon, and the fourth carbon bears a propan-2-yl substituent. This substitution pattern not only influences the compound's physical properties but also plays a crucial role in its chemical reactivity. The molecule's structure allows for various functional group transformations, making it a versatile building block in organic synthesis.

Recent studies have highlighted the potential of 4-(propan-2-yl)oxolane-3-thiol in the field of materials science, particularly in the development of novel polymers and coatings. Researchers have explored its ability to form stable bonds with other functional groups, leading to the creation of materials with enhanced mechanical and thermal properties. For instance, a study published in *Advanced Materials* demonstrated that incorporating 4-(propan-2-yl)oxolane-3-thiol into polymer matrices significantly improved their resistance to environmental degradation.

In addition to its role in materials science, 4-(propan-2-yloxolane)-3-thiol has shown promise in the pharmaceutical industry. Its thiol group enables it to participate in redox reactions, which are critical in drug metabolism and delivery systems. A research team at the University of California recently investigated its potential as a precursor for synthesizing bioactive compounds, revealing its ability to modulate cellular responses through redox-mediated pathways.

The synthesis of 4-(propan-2-yloxolane)-3-thiol has also been optimized in recent years, with researchers developing more efficient and environmentally friendly methods. Traditional approaches often involved multi-step reactions with hazardous reagents; however, modern techniques leverage catalytic systems and green chemistry principles to achieve higher yields and lower environmental impact.

Furthermore, 4-(propan-2-yloxolane)-3-thiol has found applications in electronic materials, particularly in the development of conductive polymers and flexible electronics. Its ability to act as a cross-linking agent has been exploited to create materials with tailored electrical properties, making it a valuable component in next-generation electronic devices.

In conclusion, 4-(propan-2-yloxolane)-3-thiol (CAS No 2021737-05-) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure and reactivity continue to drive innovative research, positioning it as a key molecule in both academic and industrial settings.

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